molecular formula C11H14O4 B1594958 Methyl 2,4-dimethoxy-6-methylbenzoate CAS No. 6110-37-8

Methyl 2,4-dimethoxy-6-methylbenzoate

Cat. No.: B1594958
CAS No.: 6110-37-8
M. Wt: 210.23 g/mol
InChI Key: QCEODMDPMRZZDI-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxy-6-methylbenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl 2,4-dimethoxy-6-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Safety and Hazards

“Methyl 2,4-dimethoxy-6-methylbenzoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate typically involves the esterification of 2,4-dimethoxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products Formed:

    Oxidation: 2,4-dimethoxy-6-methylbenzoic acid or quinones.

    Reduction: Corresponding alcohols or other reduced forms.

    Substitution: Halogenated derivatives or other substituted benzoates.

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethoxy-6-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its biological activity.

Comparison with Similar Compounds

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • Ethyl 2,4-dihydroxy-6-methylbenzoate
  • Methyl 2,4-dihydroxy-3,5,6-trimethylbenzoate

Comparison: Methyl 2,4-dimethoxy-6-methylbenzoate is unique due to the presence of two methoxy groups, which impart distinct chemical properties compared to its hydroxylated counterparts. These methoxy groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions. Additionally, the methyl group on the benzene ring provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.

Properties

IUPAC Name

methyl 2,4-dimethoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-5-8(13-2)6-9(14-3)10(7)11(12)15-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEODMDPMRZZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345087
Record name Methyl 2,4-dimethoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6110-37-8
Record name Methyl 2,4-dimethoxy-6-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6110-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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